

3-Amino benzamidoxime as a building block for novel heterocyclic compounds

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Compound of Interest		
Compound Name:	3-Amino benzamidoxime	
Cat. No.:	B033789	Get Quote

Application Notes and Protocols for 3-Amino Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino benzamidoxime is a versatile bifunctional building block for the synthesis of a diverse range of novel heterocyclic compounds. Its structure incorporates a nucleophilic aromatic amine and an amidoxime moiety, providing multiple reactive sites for cyclization and condensation reactions. Amidoximes are well-established precursors for various heterocycles, and their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The resulting heterocyclic scaffolds, such as 1,2,4-oxadiazoles, pyrimidines, and quinazolines, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] These application notes provide detailed protocols for synthesizing key heterocyclic systems from **3-amino benzamidoxime** and highlight their potential in drug discovery.

Application Note 1: Synthesis of 3-(3-Aminophenyl)-1,2,4-Oxadiazole Derivatives

Principle



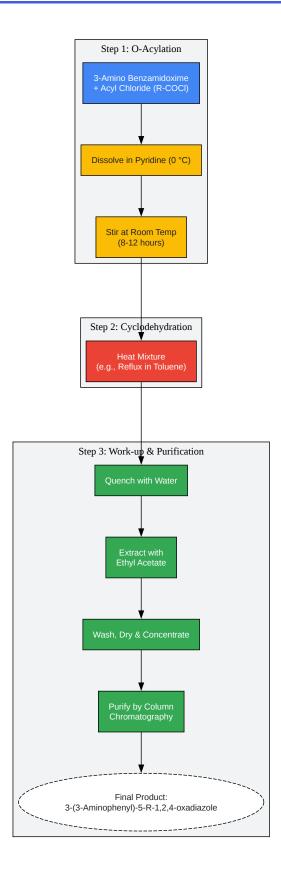
Methodological & Application

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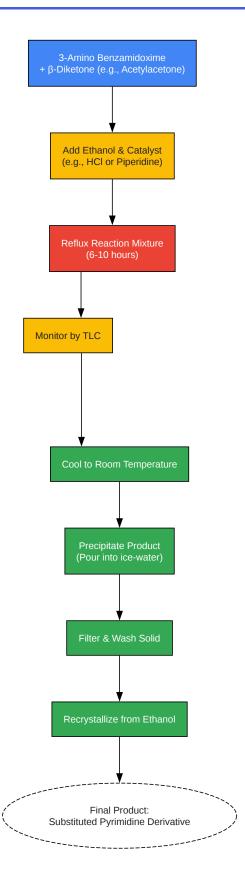
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone application of amidoxime chemistry. The most classical and reliable method involves the O-acylation of the amidoxime with an acyl chloride, followed by a thermal or base-mediated cyclodehydration to form the oxadiazole ring.[5][6] This two-step, one-pot process is highly efficient for creating a library of analogs by varying the acylating agent.

Experimental Workflow: Synthesis of 1,2,4-Oxadiazoles

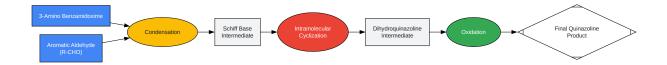












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